n-Dodecylurea

概要

説明

n-Dodecylurea: is a compound that combines the properties of urea and a long-chain alkyl group, specifically dodecyl. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is often used in formulations where both the hydrophilic nature of urea and the hydrophobic nature of the dodecyl group are beneficial.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of urea, dodecyl- typically involves the reaction of dodecylamine with urea. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Dodecylamine+Urea→Urea, dodecyl-+Ammonia

The reaction is typically conducted at elevated temperatures to facilitate the formation of the urea derivative.

Industrial Production Methods: In industrial settings, the production of urea, dodecyl- involves large-scale reactors where dodecylamine and urea are combined under controlled conditions. The reaction mixture is heated to promote the formation of the desired product, and the resulting compound is then purified through various separation techniques such as distillation or crystallization.

化学反応の分析

Types of Reactions: n-Dodecylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The dodecyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

科学的研究の応用

Materials Science

n-Dodecylurea is utilized in the synthesis of functionalized polymers and dendrimers. Research indicates that it can form body-centered cubic phases when functionalized with poly(propylene imine) dendrimers, which are significant for developing nanostructured materials with specific properties . The self-assembly characteristics of this compound derivatives allow for the creation of materials that can be tailored for various applications, including drug delivery systems and sensors.

In biochemistry, this compound derivatives have been studied for their role as inhibitors of soluble epoxide hydrolase (sEH). These compounds have shown potential in reducing smooth muscle cell proliferation by modulating signaling pathways associated with vascular health. For instance, studies have demonstrated that this compound-based compounds can inhibit cyclin D1 expression, which is crucial for cell cycle progression . This property may have implications for treating cardiovascular diseases and managing hypertension.

Case Study: Inhibition of Smooth Muscle Proliferation

A study examined the effects of 1-cyclohexyl-3-dodecyl urea on platelet-derived growth factor-induced smooth muscle cell proliferation. The results indicated a significant decrease in cyclin D1 expression, suggesting that this compound derivatives could be effective in therapeutic applications targeting vascular remodeling .

Environmental Science

This compound has also been investigated for its potential use in environmental applications, particularly in air quality management. Research has identified airborne organic compounds, including n-dodecane (closely related to this compound), which contribute to indoor air pollution in automotive cabins. Understanding the emission profiles of these compounds is critical for developing strategies to mitigate their impact on human health and the environment .

Table 2: Airborne Concentrations of Related Compounds

| Compound | Initial Concentration (µg/m³) | Concentration After 3 Years (µg/m³) |

|---|---|---|

| n-Dodecane | 716 | Decreased significantly |

| n-Nonane | 458 | Decreased significantly |

| n-Undecane | 1616 | Decreased significantly |

作用機序

The mechanism of action of urea, dodecyl- primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various substances. In biological systems, it can disrupt protein structures by breaking hydrogen bonds and hydrophobic interactions, leading to protein denaturation.

類似化合物との比較

Sodium dodecyl sulfate (SDS): A widely used surfactant with similar properties.

Dodecyl benzene sulfonate: Another surfactant with a different functional group.

Triton X-100: A non-ionic surfactant used in similar applications.

Uniqueness: n-Dodecylurea is unique due to its combination of urea and a long-chain alkyl group. This combination provides both hydrophilic and hydrophobic properties, making it versatile in various applications. Unlike other surfactants, it can interact with a broader range of substances, enhancing its effectiveness in different formulations.

生物活性

n-Dodecylurea is a synthetic compound classified as a urea derivative, primarily noted for its biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

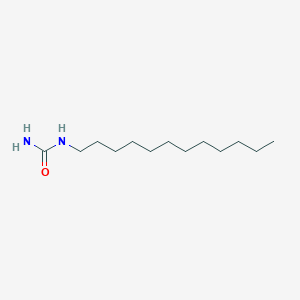

Chemical Structure and Properties

This compound has a chemical structure characterized by a dodecyl chain (C12H25) attached to a urea functional group (NH2CO). This structure imparts unique properties that contribute to its biological activity.

Anticancer Properties

Research has indicated that urea derivatives, including this compound, exhibit significant anticancer properties. A study on various urea derivatives demonstrated that certain compounds showed selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, derivatives similar to this compound have been tested against colorectal cancer cell lines (HCT116, SW480) and melanoma cells (A375), revealing promising antiproliferative effects .

Table 1: Anticancer Activity of Urea Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 | 22.4 | Induces G0/G1 phase arrest |

| This compound | A375 | 17.8 | Downregulates CDK4/6 |

| Other Derivative | SW480 | 12.4 | ROS modulation |

The mechanism by which this compound exerts its anticancer effects involves the induction of cell cycle arrest at the G0/G1 phase. This is primarily achieved through the downregulation of cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression. Additionally, studies have shown that this compound can modulate reactive oxygen species (ROS) levels within cells, contributing to its antiproliferative effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

- Case Study on Anticancer Efficacy : In vitro studies on HCT116 and A375 cell lines demonstrated that treatment with this compound led to significant reductions in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics like Doxorubicin .

- In Vivo Studies : Animal models treated with this compound derivatives showed reduced tumor growth rates and improved survival outcomes compared to control groups. These findings suggest potential for further development as an anticancer agent.

Additional Biological Activities

Beyond anticancer properties, this compound has been explored for its roles in:

- Protein Solubility : Studies have indicated that urea derivatives can enhance protein solubility by modifying intermolecular interactions among protein chains .

- Gelation Properties : Research on low molecular weight bis-urea organogelators has shown that compounds like this compound can form gels in organic solvents, which has implications for drug delivery systems and material science applications .

特性

IUPAC Name |

dodecylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)16/h2-12H2,1H3,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNOAELBRPKVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062222 | |

| Record name | Urea, dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-09-0 | |

| Record name | Dodecylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylurea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NND8Y36ALX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。